Cdk9-IN-9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cdk9-IN-9 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinase family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where dysregulation of CDK9 activity is often observed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-9 typically involves a multi-step process. One common synthetic route includes the following steps:

Cyclization: Starting from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane, a cyclization reaction is performed.

Reduction: The intermediate product undergoes reduction.

Nucleophilic Substitution: The reduced product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.

Suzuki-Miyaura Reaction: The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. These methods often involve the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Cdk9-IN-9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .

Aplicaciones Científicas De Investigación

Cdk9-IN-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.

Biology: Helps in understanding the regulation of transcriptional elongation and its impact on cellular functions.

Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated CDK9 activity.

Industry: Used in the development of new drugs and therapeutic agents targeting CDK9

Mecanismo De Acción

Cdk9-IN-9 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II complex. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK9.

NVP-2: A selective CDK9 inhibitor with potent antitumor activity.

SNS-032: Another selective CDK9 inhibitor used in cancer research .

Uniqueness

Cdk9-IN-9 is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential, making it a promising candidate for further drug development .

Actividad Biológica

Cdk9-IN-9 is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription in various cancer types. The biological activity of this compound has been investigated across multiple studies, revealing its potential as a therapeutic agent in oncology, particularly against transcriptionally addicted tumors. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, efficacy in preclinical models, and relevant case studies.

CDK9 is part of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 disrupts this process, leading to decreased expression of oncogenes and anti-apoptotic factors such as MYC and MCL-1. This compound specifically targets CDK9's kinase activity, resulting in:

- Decreased transcription : Inhibition leads to downregulation of genes essential for cancer cell survival.

- Induction of apoptosis : Cells undergo intrinsic apoptosis due to reduced levels of anti-apoptotic proteins.

- Tumor growth inhibition : In vivo studies have shown significant reductions in tumor size and improved survival rates in models treated with this compound.

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy across various preclinical cancer models. Below is a summary table highlighting key findings from studies evaluating its biological activity:

| Cancer Type | Model | IC50 (nM) | Mechanism | Outcome |

|---|---|---|---|---|

| Small Cell Lung Cancer (SCLC) | Human cell lines | 5 - 20 | Induces intrinsic apoptosis via MCL-1 reduction | Significant tumor growth inhibition |

| Triple-Negative Breast Cancer (TNBC) | Patient-derived organoids | 150 - 1200 | Inhibits proliferation and induces apoptosis | Dose-dependent reduction in cell viability |

| Acute Myeloid Leukemia (AML) | Xenograft models | <10 | Suppression of MYC and other oncogenes | Marked anti-tumor efficacy |

Case Studies

- Small Cell Lung Cancer : A study demonstrated that this compound effectively reduced tumor growth in both autochthonous and syngeneic SCLC models. The treatment led to significant downregulation of MCL-1 and cFLIP, with a notable induction of apoptosis observed through caspase activation .

- Triple-Negative Breast Cancer : Research on this compound in TNBC revealed its ability to inhibit cell proliferation across various molecular subtypes. The inhibitor was tested on patient-derived organoids, showing a consistent dose-dependent decrease in viability .

- Acute Myeloid Leukemia : In xenograft models, this compound exhibited potent anti-tumor activity, correlating with decreased expression of critical survival genes such as MYC. The findings support the potential for clinical application in heavily pre-treated patients with transcriptionally addicted tumors .

Propiedades

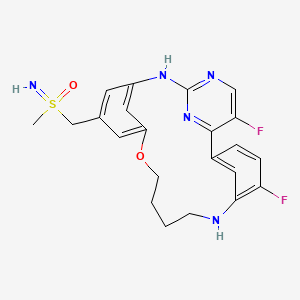

Fórmula molecular |

C22H23F2N5O2S |

|---|---|

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane |

InChI |

InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29) |

Clave InChI |

PNHBMABVSBQFDU-UHFFFAOYSA-N |

SMILES canónico |

CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.